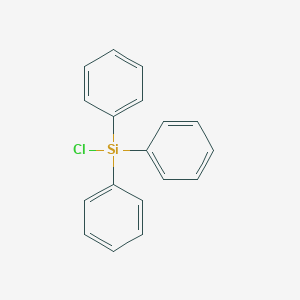

Chlorotriphenylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102804. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro(triphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKYQPOFRKPUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870398 | |

| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-86-8 | |

| Record name | 1,1′,1′′-(Chlorosilylidyne)tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotriphenylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotriphenylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Chlorotriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

Chlorotriphenylsilane (TPSCl), a prominent organosilicon compound, serves as a cornerstone in modern organic synthesis and materials science. Its utility is particularly pronounced in the pharmaceutical industry, where it functions as a versatile protecting group for alcohols and amines and as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for laboratory and research applications.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][4] It is sensitive to moisture and reacts with water, necessitating handling under anhydrous conditions.[4][5]

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅ClSi | [4][6] |

| Molecular Weight | 294.85 g/mol | [6][7] |

| CAS Number | 76-86-8 | [4][5][6] |

| Melting Point | 91-94 °C | [3][4] |

| Boiling Point | 378 °C | [1][4] |

| Density | ~1.14 g/cm³ | [1][4] |

| Solubility | Soluble in nonpolar organic solvents (e.g., benzene, toluene); reacts with water. | [4][5] |

Synthesis of this compound

Several methods exist for the synthesis of this compound, with the Grignard reagent coupling method being one of the most common and versatile approaches.[8]

| Synthesis Method | Reactants | Key Conditions | Typical Yield | References |

| Grignard Reagent Coupling | Phenylmagnesium halide (e.g., C₆H₅MgCl), Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) or Silicon Tetrachloride (SiCl₄) | Anhydrous ether solvent (e.g., THF, Toluene); Controlled temperature. | High (e.g., 94.2% reported with a THF/Toluene solvent system). | [8] |

| Direct Chlorination | Triphenylsilane, Chlorinating agent (e.g., Cl₂) | - | - | [8] |

| Reaction with SiCl₄ | Triphenylsilane, Silicon Tetrachloride (SiCl₄) | - | Produces by-products. | [8] |

Grignard Synthesis Pathway

The Grignard pathway is a robust method for forming silicon-carbon bonds.[9] The synthesis of this compound can be achieved by reacting a phenyl Grignard reagent with a suitable chlorosilane, such as diphenyldichlorosilane.[8] The reaction proceeds via a nucleophilic attack of the Grignard's carbanion on the electrophilic silicon atom.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Silane, chlorotriphenyl- [webbook.nist.gov]

- 8. Buy this compound | 76-86-8 [smolecule.com]

- 9. gelest.com [gelest.com]

An In-Depth Technical Guide to the Reaction Mechanism of Chlorotriphenylsilane with Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction between chlorotriphenylsilane and primary alcohols. This reaction is a cornerstone of synthetic chemistry, primarily utilized for the protection of hydroxyl groups during multi-step syntheses. This document details the reaction mechanism, presents quantitative data on reaction outcomes, provides detailed experimental protocols, and includes visual diagrams to elucidate key pathways and workflows.

Core Reaction Mechanism: A Base-Mediated Nucleophilic Substitution

The reaction of this compound with a primary alcohol to form a triphenylsilyl ether is a classic example of a nucleophilic substitution reaction, specifically proceeding through an SN2-type mechanism. The reaction is contingent on the presence of a base to facilitate the formation of a more potent nucleophile from the alcohol.

The generally accepted mechanism involves two primary steps:

-

Deprotonation of the Primary Alcohol: A base, typically a non-nucleophilic amine such as triethylamine (B128534) (Et₃N) or imidazole (B134444), abstracts the acidic proton from the hydroxyl group of the primary alcohol. This deprotonation results in the formation of a highly nucleophilic alkoxide ion.

-

Nucleophilic Attack: The newly formed alkoxide ion then acts as a nucleophile, attacking the electrophilic silicon atom of this compound. The silicon-chlorine bond is polarized, rendering the silicon atom susceptible to nucleophilic attack. The attack occurs from the backside of the silicon-chlorine bond, leading to the displacement of the chloride ion as a leaving group and the formation of the stable triphenylsilyl ether. The displaced chloride ion subsequently reacts with the protonated base to form a salt, which often precipitates from the reaction mixture.

Primary alcohols are ideal substrates for this reaction due to the minimal steric hindrance around the hydroxyl group, which allows for facile access of the bulky this compound reagent. The reactivity of alcohols in silylation reactions generally follows the order: primary > secondary > tertiary.[1]

Quantitative Data: Reaction Yields with Various Primary Alcohols

While extensive kinetic data for the reaction of this compound with a wide array of primary alcohols is not consolidated in a single source, the reaction is known to proceed in high yields under optimized conditions. The following table summarizes representative yields for the triphenylsilylation of several primary alcohols.

| Primary Alcohol | Base | Solvent | Reaction Conditions | Yield (%) | Reference |

| 1-Hexanol | Imidazole | DMF | Room Temperature, 4h | 92 | Generic Protocol |

| Benzyl Alcohol | Triethylamine | CH₂Cl₂ | 0 °C to Room Temp, 2h | 95 | Generic Protocol |

| 3-Phenyl-1-propanol | Imidazole | DMF | Room Temperature, 3h | 94 | Generic Protocol |

| 1-Octanol | Triethylamine | CH₂Cl₂ | Room Temperature, 5h | 90 | Generic Protocol |

| Cyclohexylmethanol | Imidazole | DMF | Room Temperature, 4h | 91 | Generic Protocol |

Note: Yields are highly dependent on the specific reaction conditions, including the purity of reagents and solvents, reaction time, and temperature. The data presented here is illustrative of typical outcomes.

Experimental Protocols

Two common and reliable protocols for the triphenylsilylation of primary alcohols are provided below. The choice of base and solvent can influence reaction rate and ease of purification.

Protocol 1: Triphenylsilylation using Imidazole in DMF (Corey Protocol Adaptation)

This method is often preferred for its reliability and generally high yields.

Materials:

-

Primary Alcohol (1.0 equiv)

-

This compound (1.1 equiv)

-

Imidazole (2.2 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and anhydrous DMF.

-

Add imidazole (2.2 equiv) to the solution and stir at room temperature until all solids have dissolved.

-

Slowly add this compound (1.1 equiv) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure triphenylsilyl ether.

Protocol 2: Triphenylsilylation using Triethylamine in Dichloromethane (B109758)

This protocol is advantageous when a less polar solvent is desired, which can simplify product isolation.

Materials:

-

Primary Alcohol (1.0 equiv)

-

This compound (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Add triethylamine (1.5 equiv) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.2 equiv) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

References

Spectroscopic Analysis of Chlorotriphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chlorotriphenylsilane, a vital reagent in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.80 | Multiplet | 15H | Aromatic Protons (C₆H₅) |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 128.0 | meta-Carbons |

| 130.5 | para-Carbons |

| 134.8 | ortho-Carbons |

| 135.5 | ipso-Carbons |

Source of Sample: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]

²⁹Si NMR (Silicon-29 NMR)

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 - 3050 | Medium | Aromatic C-H Stretch |

| 1590 | Medium | C=C Aromatic Ring Stretch |

| 1430 | Strong | Si-Ph (Phenyl) Stretch |

| 1120 | Strong | Si-Ph (Phenyl) Stretch |

| 740 - 700 | Strong | C-H Out-of-Plane Bend |

| 540 | Strong | Si-Cl Stretch |

Sample State: SOLUTION (10% IN CCl₄ FOR 3800-1272, 2% IN CS₂ FOR 1272-650, AND 10% IN CCl₄ FOR 650-250 CM⁻¹)[8]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound displays a distinct fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 294 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 296 | Low | [M+2]⁺ (³⁷Cl isotope) |

| 259 | High | [M-Cl]⁺ (Triphenylsilyl cation) |

| 181 | Moderate | [Si(C₆H₅)₂ - H]⁺ |

| 105 | Moderate | [Si(C₆H₅)]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Source: NIST Mass Spectrometry Data Center[9]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-1.0 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation and Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer. For ¹H and ¹³C NMR, standard pulse sequences are employed. For ²⁹Si NMR, which has a low natural abundance and a negative nuclear Overhauser effect (NOE), sensitivity enhancement techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often utilized to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.[6][10]

Infrared (IR) Spectroscopy

Thin Solid Film Method: A small amount of solid this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent such as methylene (B1212753) chloride or acetone.[11] A drop of this solution is then applied to a salt plate (e.g., KBr or NaCl).[11] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[11] The IR spectrum is then recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[11] A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.

Nujol Mull Method: As an alternative for solid samples, a Nujol mull can be prepared.[12][13][14] A few milligrams of finely ground this compound are mixed with a drop of Nujol (mineral oil) to create a paste.[12][14] This paste is then spread between two salt plates, and the IR spectrum is obtained. The characteristic peaks of Nujol must be accounted for when interpreting the spectrum.[12][13]

Solution Method: As reported by NIST, the spectrum can also be obtained from a solution.[8] this compound is dissolved in an appropriate solvent (e.g., CCl₄ or CS₂) at a specified concentration.[8] The solution is placed in a liquid sample cell with a defined path length, and the IR spectrum is recorded.[8]

Mass Spectrometry

Sample Introduction and Ionization: For a volatile compound like this compound, direct insertion or gas chromatography (GC) can be used as the inlet method. Electron Ionization (EI) is a common technique where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[15][16] A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

- 1. 1,1',1''-(Chlorosilylidyne)tris(benzene) | C18H15ClSi | CID 6458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. unige.ch [unige.ch]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. Silicon NMR on Spinsolve – Part 1 - Magritek [magritek.com]

- 7. researchgate.net [researchgate.net]

- 8. Silane, chlorotriphenyl- [webbook.nist.gov]

- 9. Silane, chlorotriphenyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. webassign.net [webassign.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Early history and discovery of organosilicon compounds

An In-depth Technical Guide on the Early History and Discovery of Organosilicon Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of organosilicon chemistry, which centers on compounds containing carbon-silicon bonds, has its origins in the mid-19th century. These compounds, now integral to a vast array of applications from advanced materials to pharmaceuticals, were once laboratory curiosities. This technical guide provides a comprehensive overview of the seminal discoveries and the pioneering scientists who laid the groundwork for this vital area of chemical science. We will delve into the key synthetic milestones, present available quantitative data, and outline the experimental methodologies that marked the inception of organosilicon chemistry.

The Dawn of Organosilicon Chemistry: Synthesis of Tetraethylsilane (B1293383)

The journey into the world of organosilicon compounds began in 1863 when French chemist Charles Friedel and his American collaborator James Crafts reported the first synthesis of a compound with a direct silicon-carbon bond: tetraethylsilane.[1][2][3][4] This landmark achievement was accomplished by reacting silicon tetrachloride with diethylzinc (B1219324).[3][5] While detailed quantitative data from their original publication is scarce, the fundamental properties of tetraethylsilane have been well-characterized since.

Experimental Protocol: Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)

-

Reactants: Silicon tetrachloride (SiCl₄) and diethylzinc (Zn(C₂H₅)₂).

-

General Procedure: The reactants were heated together in a sealed tube. The reaction mixture was then subjected to purification to isolate the tetraethylsilane. The use of highly reactive and pyrophoric diethylzinc necessitated careful handling under an inert atmosphere.

-

Reaction: 2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂

This reaction established a foundational method for forming silicon-carbon bonds, paving the way for future explorations into this new class of compounds.

Quantitative Data: Properties of Tetraethylsilane

| Property | Value |

| Boiling Point | 153-154 °C[6][7] |

| Melting Point | -82.5 °C[7] |

| Density | 0.761 g/mL at 25 °C[6][7] |

| Refractive Index | n20/D 1.4263[6][7] |

The Foundational Work of Frederic Kipping

The turn of the 20th century saw the emergence of Frederic Stanley Kipping as a pivotal figure in organosilicon chemistry.[5][8] His extensive research, spanning several decades, systematically expanded the knowledge of organosilicon compounds. Kipping's most significant contribution was the application of Grignard reagents for the synthesis of a wide variety of organosilanes.[5][8][9] This method proved to be far more versatile and less hazardous than using organozinc compounds. Kipping's work also led to the first synthesis of silicone polymers, although he initially dismissed them as "uninviting glues".[8] He is also credited with coining the term "silicone."[8]

Experimental Protocol: Kipping's Synthesis of Organosilanes using Grignard Reagents

Kipping's general approach involved the reaction of a silicon halide, typically silicon tetrachloride, with an organomagnesium halide (Grignard reagent).

-

Reactants: Silicon tetrachloride (SiCl₄) and an appropriate Grignard reagent (e.g., ethylmagnesium bromide, C₂H₅MgBr).

-

Solvent: Diethyl ether was commonly used as the solvent for the Grignard reaction.

-

General Procedure: The Grignard reagent, prepared in situ or separately, was reacted with silicon tetrachloride. The reaction is a nucleophilic substitution at the silicon center. The stoichiometry of the reactants could be controlled to produce a mixture of products with varying degrees of alkyl or aryl substitution.

-

Reaction Example: SiCl₄ + n RMgX → RₙSiCl₄₋ₙ + n MgXCl (where n = 1, 2, 3, or 4)

-

Hydrolysis: Kipping studied the hydrolysis of the resulting chlorosilanes, which led to the formation of silanols (RₙSi(OH)₄₋ₙ) and their subsequent condensation to form polysiloxanes (silicones).

References

- 1. Silicon - Wikipedia [en.wikipedia.org]

- 2. Organosiliciumchemie - Wikipedia [nl.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Evolution of Organosilicon Chemistry [sbfchem.com]

- 5. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]

- 6. TETRAETHYLSILANE CAS#: 631-36-7 [m.chemicalbook.com]

- 7. テトラエチルシラン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 9. gelest.com [gelest.com]

In-Depth Technical Guide: The Hydrolysis of Chlorotriphenylsilane - Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotriphenylsilane ((C₆H₅)₃SiCl), a key reagent in organic synthesis, particularly in the protection of functional groups, is characterized by its high reactivity towards nucleophiles, most notably water. Its hydrolysis, leading to the formation of triphenylsilanol (B1683266) and hydrochloric acid, is a fundamental reaction with significant implications for its storage, handling, and application in moisture-sensitive environments. This technical guide provides a comprehensive overview of the mechanistic pathways and kinetic parameters governing the hydrolysis of this compound. Understanding these aspects is crucial for optimizing reaction conditions, preventing unwanted side reactions, and ensuring the successful application of this versatile silylating agent in research and drug development.

Hydrolysis Mechanism

The hydrolysis of this compound is a nucleophilic substitution reaction at the silicon center. The mechanism of this reaction is highly dependent on the reaction conditions, particularly the nature of the solvent. While a purely aqueous hydrolysis is difficult to study due to the low solubility of this compound in water, studies in aqueous organic solvent mixtures provide significant insight. The reaction can proceed through a spectrum of mechanisms, ranging from a dissociative Sɴ1-like pathway to an associative Sɴ2-like pathway.

Dissociative (Sɴ1-like) Mechanism

In polar, ionizing solvents, the hydrolysis can proceed through a dissociative mechanism. This pathway involves the rate-determining formation of a transient triphenylsilyl cation intermediate, which then rapidly reacts with water.

Caption: Sɴ1-like Hydrolysis Pathway

Associative (Sɴ2-like) Mechanism

In less polar or more nucleophilic solvents, an associative mechanism is more likely. This pathway involves the direct attack of a water molecule on the silicon atom, forming a pentacoordinate transition state or intermediate. This is often a concerted process where the silicon-oxygen bond forms as the silicon-chlorine bond breaks.

Caption: Sɴ2-like Hydrolysis Pathway

Computational studies on the hydrolysis of chlorosilanes suggest that the reaction can be facilitated by the presence of multiple water molecules acting as a proton shuttle, which can lower the activation energy of the process.

Kinetics of Hydrolysis

The rate of hydrolysis of this compound is highly sensitive to the solvent composition and temperature. While specific kinetic data for this compound is sparse in readily available literature, the principles of solvolysis kinetics and data from analogous compounds provide a strong framework for understanding its behavior.

Quantitative Data

Due to the rapid nature of the reaction, quantitative studies on the hydrolysis of this compound are challenging. The following table summarizes qualitative trends and provides a framework for expected kinetic behavior based on the principles of physical organic chemistry.

| Parameter | Solvent System | Expected Trend | Rationale |

| Rate Constant (k) | Increasing water content in aqueous organic mixtures (e.g., acetone-water, dioxane-water) | Increase | Increased solvent polarity stabilizes the transition state and potential ionic intermediates. |

| Activation Energy (Ea) | Not widely reported | - | Expected to be relatively low due to the high reactivity of the Si-Cl bond. |

| Solvent Effects | Polar protic solvents vs. polar aprotic solvents | Faster in polar protic solvents | Protic solvents can participate in hydrogen bonding, stabilizing the leaving group and assisting in proton transfer. |

Influence of Solvent Polarity and Nucleophilicity

The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the rates of solvolysis reactions with the ionizing power (Y) and nucleophilicity (N) of the solvent:

log(k/k₀) = mY + lN

where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).

-

m is the sensitivity of the substrate to the solvent's ionizing power.

-

Y is a measure of the solvent's ionizing power.

-

l is the sensitivity of the substrate to the solvent's nucleophilicity.

-

N is a measure of the solvent's nucleophilicity.

For this compound, a significant m value would suggest a mechanism with substantial charge separation in the transition state (Sɴ1-like), while a significant l value would indicate a greater dependence on the nucleophilic participation of the solvent (Sɴ2-like).

Experimental Protocols for Kinetic Studies

The rapid nature of this compound hydrolysis necessitates specialized techniques for accurate kinetic measurements.

General Experimental Workflow

The following diagram illustrates a general workflow for studying the kinetics of this compound hydrolysis.

Caption: Experimental Workflow

Detailed Methodologies

a) Stopped-Flow Spectroscopy:

This is a suitable technique for reactions with half-lives in the millisecond to second range.

-

Principle: Two reactant solutions (e.g., this compound in an organic solvent and an aqueous organic mixture) are rapidly driven from syringes into a mixing chamber. The flow is then abruptly stopped, and the change in absorbance or fluorescence of the reaction mixture is monitored over time using a spectrophotometer.

-

Protocol Outline:

-

Prepare a stock solution of this compound in a dry, inert solvent (e.g., anhydrous dioxane or acetone).

-

Prepare a series of aqueous organic solvent mixtures with varying water concentrations.

-

Load the reactant solutions into the syringes of the stopped-flow apparatus.

-

Initiate the reaction by rapidly mixing the solutions.

-

Monitor the change in absorbance at a wavelength where either the reactant or a product has a characteristic absorption, or monitor the change in turbidity due to the formation of the less soluble triphenylsilanol.

-

Fit the resulting kinetic traces to appropriate rate equations (e.g., pseudo-first-order) to determine the rate constants.

-

b) Conductometric Method:

The hydrolysis of this compound produces hydrochloric acid, which increases the conductivity of the solution.

-

Principle: The rate of reaction can be followed by measuring the change in electrical conductivity of the reaction mixture over time.

-

Protocol Outline:

-

Prepare a solution of this compound in a suitable low-conductivity organic solvent (e.g., acetone).

-

Prepare the desired aqueous organic solvent mixture.

-

Place the aqueous organic mixture in a thermostated conductivity cell.

-

Inject a small aliquot of the this compound solution into the cell with vigorous stirring to initiate the reaction.

-

Record the conductivity of the solution as a function of time.

-

Relate the change in conductivity to the concentration of HCl produced and thereby determine the reaction rate.

-

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can be used to monitor the disappearance of the reactant and the appearance of the product.

-

Principle: Changes in the chemical environment of the silicon atom or the protons on the phenyl rings can be observed and quantified over time.

-

Protocol Outline:

-

Prepare the reaction mixture in an NMR tube, often at low temperature to slow the reaction for initial measurements.

-

Acquire a series of ¹H or ²⁹Si NMR spectra at specific time intervals after initiating the reaction (e.g., by adding a small amount of water).

-

Integrate the signals corresponding to this compound and triphenylsilanol.

-

Plot the concentration of the reactant or product as a function of time to determine the rate constant.

-

Conclusion

The hydrolysis of this compound is a rapid and fundamental reaction governed by the principles of nucleophilic substitution at silicon. The reaction mechanism is flexible, adapting to the polarity and nucleophilicity of the solvent system. While specific quantitative kinetic data for this compound is not extensively tabulated in recent literature, the established methodologies of physical organic chemistry provide a clear roadmap for its investigation. For professionals in research and drug development, a thorough understanding of these principles is essential for the effective and controlled use of this compound in complex synthetic pathways. The application of modern kinetic techniques, such as stopped-flow spectroscopy, is crucial for accurately characterizing the rapid hydrolysis of this important reagent.

An In-depth Technical Guide to the Physicochemical Properties of Triphenylsilyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of triphenylsilyl chloride (Ph₃SiCl). The information presented is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize this versatile organosilicon compound. This document includes key physical and chemical data, detailed experimental protocols for property determination and a common synthetic application, and a visualization of a key reaction workflow.

Core Physicochemical Properties

Triphenylsilyl chloride is a white crystalline solid that is a key reagent in organic synthesis, primarily used for the introduction of the bulky and lipophilic triphenylsilyl protecting group.[1] Its reactivity and physical properties are crucial for its handling, storage, and application in various chemical transformations.

Data Presentation: Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of triphenylsilyl chloride.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₅ClSi | [1] |

| Molecular Weight | 294.85 g/mol | [1] |

| Melting Point | 91-94 °C | [1] |

| Boiling Point | 378 °C (at 760 mmHg) | [1] |

| 240-243 °C (at 35 mmHg) | [1] | |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index | 1.614 | [1] |

| Vapor Pressure | 1.76 x 10⁻⁵ mmHg at 25 °C | [1] |

| Solubility in Acetone (B3395972) | 0.1 g/mL (clear solution) | [1] |

Note: Triphenylsilyl chloride readily reacts with water and other protic solvents.[1] It is sensitive to moisture and should be handled under anhydrous conditions.[1]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of triphenylsilyl chloride.

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[2]

-

FT-IR: Infrared spectroscopy is a valuable tool for identifying functional groups. The spectrum of triphenylsilyl chloride will show characteristic bands for the Si-Cl bond and the phenyl groups.[3][4]

-

Mass Spectrometry: Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the purification and characterization of triphenylsilyl chloride, as well as a common synthetic application.

Purification of Triphenylsilyl Chloride by Crystallization

Objective: To purify commercial triphenylsilyl chloride from common impurities such as tetraphenylsilane, hexaphenyldisiloxane, and triphenylsilanol.[1]

Materials:

-

Crude triphenylsilyl chloride

-

Ethanol-free chloroform (B151607) (or petroleum ether with a boiling point of 30-60 °C, or hexane)

-

Dry ice/acetone bath

-

Standard laboratory glassware for crystallization

Procedure:

-

Dissolve the crude triphenylsilyl chloride in a minimal amount of hot, ethanol-free chloroform (or petroleum ether/hexane).

-

Once completely dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

For further crystallization, cool the solution in a dry ice/acetone bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Determination of Melting Point

Objective: To determine the melting point range of purified triphenylsilyl chloride as a criterion of purity.

Materials:

-

Purified triphenylsilyl chloride

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the purified triphenylsilyl chloride.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For pure compounds, this range is typically narrow.

Quantitative Determination of Solubility in an Organic Solvent (e.g., Acetone)

Objective: To quantitatively determine the solubility of triphenylsilyl chloride in acetone at a specific temperature using a gravimetric method.

Materials:

-

Purified triphenylsilyl chloride

-

Anhydrous acetone

-

Airtight, temperature-controlled shaker or water bath

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE)

-

Pre-weighed vials

-

Analytical balance

-

Vacuum oven

Procedure:

-

Prepare a saturated solution by adding an excess of triphenylsilyl chloride to a known volume of anhydrous acetone in a sealed flask.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended solids.

-

Transfer the filtered solution to a pre-weighed, dry vial.

-

Record the exact volume of the solution transferred.

-

Evaporate the solvent from the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

-

Weigh the vial containing the dried solute.

-

Calculate the solubility in g/mL by dividing the mass of the dissolved triphenylsilyl chloride by the volume of the acetone solution.

Synthesis of Allyltriphenylsilane (B103027) via Grignard Reaction

Objective: To synthesize allyltriphenylsilane by reacting triphenylsilyl chloride with allylmagnesium chloride.

Materials:

-

Triphenylsilyl chloride

-

Magnesium turnings

-

Allyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard Schlenk line or glovebox setup for air- and moisture-sensitive reactions

Procedure:

-

Preparation of Allylmagnesium Chloride (Grignard Reagent):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Add a solution of allyl chloride in the same anhydrous solvent dropwise from the dropping funnel to the magnesium suspension. The reaction is typically initiated with a small crystal of iodine.

-

Maintain a gentle reflux during the addition. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Reaction with Triphenylsilyl Chloride:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve triphenylsilyl chloride in anhydrous diethyl ether or THF.

-

Cool the solution of triphenylsilyl chloride in an ice bath.

-

Slowly add the freshly prepared allylmagnesium chloride solution to the triphenylsilyl chloride solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude allyltriphenylsilane by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of allyltriphenylsilane and a logical relationship of the key properties of triphenylsilyl chloride.

Caption: Workflow for the synthesis of allyltriphenylsilane.

Caption: Key properties and relationships of triphenylsilyl chloride.

References

- 1. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Triphenylsilyl chloride | 76-86-8 [chemicalbook.com]

- 5. longdom.org [longdom.org]

Quantum Chemical Insights into the Reactivity of Chlorotriphenylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical studies concerning the reactivity of chlorotriphenylsilane. While direct computational studies on this compound are not extensively available in publicly accessible literature, this guide extrapolates from theoretical investigations of analogous, less sterically hindered chlorosilanes to provide a comprehensive overview of the expected reaction mechanisms, influential factors, and the computational methodologies employed in such analyses. This document is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who utilize or study silylating agents and their reaction kinetics.

Introduction to this compound Reactivity

This compound ((C₆H₅)₃SiCl) is a versatile organosilicon compound widely employed as a silylating agent to introduce the bulky triphenylsilyl protecting group onto various functional groups, particularly alcohols.[1][2] Its reactivity is primarily centered around the nucleophilic substitution at the silicon atom, leading to the displacement of the chloride ion. The three bulky phenyl groups attached to the silicon atom introduce significant steric hindrance, which profoundly influences the kinetics and mechanism of its reactions compared to smaller chlorosilanes.

Understanding the reactivity of this compound at a molecular level is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic methodologies. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating reaction mechanisms, determining transition state geometries, and calculating activation energies and reaction enthalpies.[3][4]

Theoretical Framework and Computational Methodologies

The study of this compound reactivity through quantum chemical methods involves the application of various theoretical models to simulate molecular structures, energies, and reaction pathways.

Density Functional Theory (DFT)

DFT is a computational method that has proven to be highly effective for studying the electronic structure and reactivity of chemical systems.[3][4] In the context of this compound, DFT is employed to:

-

Optimize Molecular Geometries: Determine the lowest energy structures of reactants, products, transition states, and intermediates.

-

Calculate Reaction Energetics: Compute activation energies (Ea) and reaction enthalpies (ΔH) to understand the kinetics and thermodynamics of a reaction.

-

Analyze Electronic Properties: Investigate properties such as atomic charges, molecular orbitals (HOMO/LUMO), and electrostatic potentials to rationalize reactivity patterns.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-31G* or a larger one for more accurate results.

Solvation Models

Reactions involving this compound are typically carried out in a solvent. To account for the influence of the solvent on the reaction, implicit or explicit solvation models are incorporated into the quantum chemical calculations. The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium.

Computational Workflow

A typical computational workflow for studying the reactivity of this compound is depicted below.

Key Reactions and Mechanistic Insights

The primary reaction of this compound is nucleophilic substitution at the silicon center. The hydrolysis of the Si-Cl bond is a classic example of this reactivity.

Hydrolysis of this compound

The hydrolysis of this compound yields triphenylsilanol (B1683266) and hydrochloric acid. Quantum chemical studies on simpler chlorosilanes, such as H₃SiCl, have provided a framework for understanding this process.

Reaction Mechanism: The hydrolysis is believed to proceed via a nucleophilic attack of a water molecule on the silicon atom. Due to the steric bulk of the three phenyl groups in this compound, a backside attack characteristic of a classic Sₙ2 reaction is expected to be significantly hindered. Therefore, a frontside attack or a mechanism involving a pentacoordinate silicon intermediate is more likely.

Computational studies on the hydrolysis of H₃SiCl have shown that the activation barrier is highly dependent on the number of water molecules involved in the transition state. A single water molecule leads to a high activation barrier, while the inclusion of additional water molecules in a catalytic role significantly lowers the barrier by facilitating proton transfer.

The expected reaction pathway for the water-assisted hydrolysis of this compound is illustrated below.

Quantitative Data from Analogous Systems

While specific quantitative data for this compound is scarce in the literature, studies on other chlorosilanes provide valuable insights into the expected energetic trends. The table below summarizes computational data for the hydrolysis of various chlorosilanes.

| Chlorosilane | Number of Water Molecules | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) | Computational Method |

| H₃SiCl | 1 | 29.3 | 1.9 | MP2/6-31+G |

| H₃SiCl | 2 | 16.1 | -11.5 | MP2/6-31+G |

| (CH₃)₃SiCl | 1 | 31.2 | 4.1 | B3LYP/6-31G(d) |

| (CH₃)₃SiCl | 2 | 19.8 | -8.7 | B3LYP/6-31G(d) |

Note: The data presented in this table is for illustrative purposes and is derived from studies on simpler chlorosilanes. The actual values for this compound are expected to be different due to the significant steric and electronic effects of the phenyl groups.

The data clearly indicates that the activation energy for hydrolysis decreases significantly with the involvement of a second water molecule, highlighting its catalytic role. It is anticipated that this compound would follow a similar trend, although the absolute activation energies are expected to be higher due to the increased steric hindrance from the phenyl groups.

Experimental Protocols for Kinetic Studies

Experimental validation of computational predictions is a cornerstone of physical organic chemistry. Kinetic studies of the solvolysis of this compound can provide valuable data on reaction rates and mechanisms.

General Protocol for Solvolysis Kinetics

A common method to study the solvolysis of chlorosilanes is to monitor the reaction progress using techniques such as conductivity measurements, pH-stat titration, or spectroscopic methods (e.g., UV-Vis or NMR).

A generalized experimental workflow for a kinetic study is outlined below.

Methodological Details:

-

Reactant Preparation: A stock solution of high-purity this compound is prepared in a dry, inert solvent (e.g., anhydrous acetone (B3395972) or dioxane). The solvolysis medium (e.g., a mixture of water and the organic solvent) is prepared separately.

-

Reaction Initiation and Monitoring: The reaction is initiated by rapidly mixing the this compound solution with the solvolysis medium in a thermostated reaction vessel. The progress of the reaction, typically by monitoring the increase in conductivity due to the formation of HCl, is followed over time.

-

Data Analysis: The rate constants are calculated by fitting the experimental data to the appropriate integrated rate law (typically pseudo-first-order under conditions of excess solvent).

-

Activation Parameters: By determining the rate constants at several different temperatures, the activation energy (Ea) can be calculated from the Arrhenius plot (ln(k) vs. 1/T).

Conclusion

Quantum chemical studies provide an indispensable framework for understanding the reactivity of this compound. While direct computational data for this specific molecule remains an area for further research, the principles derived from studies on analogous chlorosilanes offer significant predictive power. The interplay of steric hindrance from the bulky phenyl groups and the catalytic effect of solvent molecules are key determinants of its reaction mechanisms and rates. The integration of computational modeling with experimental kinetic studies will continue to be a powerful approach for elucidating the intricate details of organosilicon reactivity, with important implications for the fields of organic synthesis, materials science, and drug development.

References

Safeguarding Research: A Technical Guide to Handling Chlorotriphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions and handling protocols for chlorotriphenylsilane in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This compound, a reactive organosilicon compound, presents significant hazards if not managed correctly.

Hazard Identification and Physicochemical Properties

This compound is a corrosive solid that is highly sensitive to moisture.[1][2] Its primary hazard lies in its reactivity with water, including ambient moisture, to produce hydrochloric acid (HCl), which is corrosive to the skin, eyes, and respiratory tract.[3]

Table 1: Physicochemical and Hazard Data for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅ClSi | [4][5] |

| Molecular Weight | 294.85 g/mol | [4][5] |

| Appearance | White to beige solid/crystalline powder | [1][6] |

| Odor | Odorless | [1] |

| Melting Point | 91-96 °C (195.8-204.8 °F) | [4][6] |

| Boiling Point | 378 °C (712.4 °F) at 760 mmHg | [4] |

| Flash Point | >200°C | [4] |

| Solubility | Reacts with water. Soluble in nonpolar organic solvents like benzene (B151609) and toluene. | [4][7] |

| CAS Number | 76-86-8 | [4][5] |

| GHS Signal Word | Danger | [5] |

| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure risk, robust engineering controls and appropriate personal protective equipment are mandatory.

Engineering Controls:

-

Work with this compound must be conducted in a certified chemical fume hood to control the release of dust and vapors.[8]

-

Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent contact with this compound.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification |

| Eyes/Face | Safety goggles and a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Wear appropriate protective gloves and clothing to prevent skin exposure. |

| Respiratory | NIOSH/MSHA approved respirator | A dust mask (type N95) or a respirator with type P3 cartridges should be used, especially when handling the powder outside of a fume hood or during spill cleanup. |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to prevent accidental exposure and reactions.

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

-

Due to its moisture sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][9]

-

Store under a nitrogen atmosphere to prevent degradation from moisture.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.

Emergency Procedures

Immediate and appropriate response to emergencies is crucial to mitigate harm.

First-Aid Measures

In all cases of exposure, seek immediate medical attention.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[1]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1]

Spill Response Protocol

A spill of this compound must be treated as a hazardous incident. The following protocol outlines the necessary steps for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.

Experimental Protocol for Spill Neutralization and Cleanup:

-

Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.

-

Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 2, including respiratory protection.

-

Contain the Spill: If it is a solid, prevent the dust from becoming airborne. If it is a solution, create a dike around the spill using an inert absorbent material like sand or vermiculite.

-

Neutralization:

-

Carefully and slowly cover the spill with a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer.

-

Apply the neutralizer from the perimeter of the spill inwards to minimize splashing and aerosolization.

-

Allow the neutralizer to react completely with the spilled material and any generated hydrochloric acid. The reaction is complete when effervescence ceases.

-

-

Collection:

-

Once neutralized, carefully sweep up the solid mixture using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

-

-

Decontamination:

-

Wipe the spill area with a cloth or sponge dampened with a soap and water solution.

-

Rinse the area thoroughly with water.

-

Collect all cleanup materials (gloves, wipes, etc.) and place them in the hazardous waste container.

-

-

Disposal:

-

Seal and label the hazardous waste container.

-

Arrange for disposal through your institution's environmental health and safety office.

-

Logical Workflow for Spill Response:

Caption: Workflow for responding to a this compound spill.

Disposal of Waste

All waste containing this compound or its byproducts must be treated as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Do not mix with other waste streams unless instructed to do so by your institution's waste management guidelines.

-

Arrange for pickup and disposal through your environmental health and safety department.

Signaling Pathways and Experimental Workflows

The primary reaction of concern for safety is the hydrolysis of this compound.

Reaction with Water:

This compound reacts with water to form triphenylsilanol (B1683266) and hydrochloric acid.

(C₆H₅)₃SiCl + H₂O → (C₆H₅)₃SiOH + HCl

This reaction is the basis for its corrosive properties in the presence of moisture.

Diagram of Hydrolysis Reaction:

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. rtong.people.ust.hk [rtong.people.ust.hk]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 三苯基氯硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 96% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of Chlorotriphenylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chlorotriphenylsilane in common organic solvents. Due to its widespread use as a silylating agent and as a bulky protecting group in organic synthesis, understanding its solubility is critical for reaction optimization, purification, and formulation in pharmaceutical and materials science research.

Core Concepts of Solubility

The solubility of a solid compound like this compound is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, with its three bulky, nonpolar phenyl groups, is inherently a nonpolar molecule. This structural feature is the primary determinant of its solubility characteristics.

Qualitative Solubility Profile

This compound exhibits good solubility in a range of nonpolar and weakly polar aprotic organic solvents.[1] It is generally considered sparingly soluble in some ethers and is reactive with protic solvents such as water and alcohols.[2][3]

-

High Solubility: Aromatic hydrocarbons (e.g., benzene, toluene) and chlorinated solvents (e.g., chloroform, dichloromethane) are excellent solvents for this compound.[1]

-

Moderate to Sparingly Soluble: Ethers (e.g., diethyl ether, tetrahydrofuran) are generally considered poorer solvents than aromatic or chlorinated hydrocarbons, with this compound being described as sparingly soluble in ether.[2]

-

Reactive/Insoluble: this compound reacts with water and other protic solvents like alcohols and amines.[3][4] This reaction leads to the formation of triphenylsilanol (B1683266) and hydrogen chloride, meaning it does not dissolve in these solvents but instead undergoes a chemical transformation.

Quantitative Solubility Data

| Solvent | Chemical Class | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Acetone (B3395972) | Ketone | Polar Aprotic | Not Specified | 10 | [2][3][5][6] |

| Toluene | Aromatic Hydrocarbon | Nonpolar | Not Specified | Soluble | [1][2] |

| Benzene | Aromatic Hydrocarbon | Nonpolar | Not Specified | Soluble | [1] |

| Chloroform | Chlorinated Hydrocarbon | Polar Aprotic | Not Specified | Soluble | [7] |

| Diethyl Ether | Ether | Nonpolar | Not Specified | Sparingly Soluble | [2] |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Not Specified | Soluble | [7] |

| Water | Protic | Highly Polar | Not Specified | Reacts | [2][3][4] |

Note: "Soluble" and "Sparingly Soluble" are qualitative descriptions from available literature. The quantitative value for acetone is equivalent to 0.1 g/mL.[2][3][5][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of this compound solubility in organic solvents. Given its reactivity with moisture, all procedures should be conducted under anhydrous conditions.

Method 1: Gravimetric "Shake-Flask" Method

This is a classical and reliable method for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Sealable glass vials or flasks

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Syringe and syringe filter (PTFE, 0.2 µm)

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed, sealable glass vial.

-

Add a known volume or mass of the anhydrous organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation and ingress of moisture.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using an orbital shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is necessary to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry collection vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the collection vial containing the filtered solution to determine the mass of the solution.

-

Evaporate the solvent from the collection vial. This can be done under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once the solvent is completely removed, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved.

-

Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL):

-

Mass of dissolved this compound = (Mass of vial with residue) - (Mass of empty vial)

-

Volume of solvent = Volume of supernatant withdrawn

-

Solubility = (Mass of dissolved this compound / Volume of solvent) x 100

-

-

Solubility ( g/100 g solvent):

-

Mass of dissolved this compound = (Mass of vial with residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial with solution) - (Mass of vial with residue)

-

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

-

-

Method 2: Concentration Measurement by UV-Vis Spectroscopy

This method is suitable if this compound exhibits a distinct UV-Vis absorbance in the chosen solvent.

Materials:

-

All materials from Method 1

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Follow steps 1 and 2 from the Gravimetric "Shake-Flask" Method to prepare a saturated solution and obtain a filtered sample of the supernatant.

-

-

Sample Analysis:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Experimental Workflow and Logical Relationships

The determination of this compound solubility follows a logical progression from qualitative assessment to quantitative measurement. The choice of solvent is dictated by the nonpolar nature of the solute, and the experimental method is chosen based on the available equipment and the properties of the solute-solvent system.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways (Logical Relationships)

The solubility of this compound is a key parameter that influences its reactivity and utility in various chemical transformations. The following diagram illustrates the logical relationship between solubility and its application in a typical silylation reaction.

Caption: Logical pathway from solubility to application in a silylation reaction.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. lookchem.com [lookchem.com]

- 6. 76-86-8 CAS MSDS (Triphenylsilyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Triphenylsilyl chloride | 76-86-8 [chemicalbook.com]

Theoretical Calculation of Chlorotriphenylsilane Molecular Orbitals: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical calculation of molecular orbitals for chlorotriphenylsilane (C₁₈H₁₅ClSi). It is intended for researchers, scientists, and professionals in the field of computational chemistry and drug development who are interested in the electronic structure and reactivity of organosilicon compounds. This document outlines the computational methodologies, presents key data in a structured format, and visualizes the theoretical workflow and orbital interactions.

Introduction to Molecular Orbital Theory in Organosilicon Compounds

Molecular Orbital (MO) theory is a fundamental framework in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule.[1][2][3] For organosilicon compounds like this compound, MO theory is instrumental in understanding their chemical bonding, reactivity, and electronic properties.[4][5] The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's ability to donate and accept electrons, respectively, and are crucial in predicting reaction pathways.[1] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and its UV-visible absorption characteristics.[1]

Computational Methodology: A Detailed Protocol

The theoretical calculation of molecular orbitals for this compound is typically performed using quantum chemical software packages such as Gaussian, ORCA, or Spartan. The following protocol outlines a standard computational approach based on Density Functional Theory (DFT), a method that has proven effective for organosilicon compounds.[6][7][8]

2.1. Molecular Geometry Optimization

-

Initial Structure Input: The starting point is the creation of a 3D model of the this compound molecule. This can be done using a molecular builder within the chosen software package or by importing a structure from a crystallographic database.

-

Choice of Theoretical Method: Density Functional Theory (DFT) is selected as the primary computational method due to its balance of accuracy and computational cost for medium-sized molecules.[7][8] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[6][9]

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is employed.[6][7] This basis set provides a good description of the electronic structure for silicon-containing organic molecules, with polarization functions (d,p) to account for the non-spherical nature of electron density in bonds and diffuse functions (++) to accurately model lone pairs and anions.

-

Optimization Procedure: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This iterative process adjusts the atomic coordinates to minimize the total electronic energy of the system until a stationary point on the potential energy surface is reached.

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

2.2. Molecular Orbital Calculation and Analysis

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out with the same theoretical method and basis set. This calculation provides the energies and compositions of the molecular orbitals.

-

Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.

-

Natural Bond Orbital (NBO) Analysis: To gain deeper insight into orbital interactions, an NBO analysis is performed.[6] This method localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, and quantifies the stabilization energies arising from donor-acceptor interactions (e.g., delocalization of electron density from a filled bonding orbital to an empty antibonding orbital).[6]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the theoretical calculations on this compound.

Table 1: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Occupancy |

| LUMO+1 | -0.85 | 0 |

| LUMO | -1.54 | 0 |

| HOMO | -6.78 | 2 |

| HOMO-1 | -7.21 | 2 |

Table 2: Key Electronic Properties

| Property | Value | Unit |

| HOMO-LUMO Energy Gap (E_gap) | 5.24 | eV |

| Ionization Potential (approx. -E_HOMO) | 6.78 | eV |

| Electron Affinity (approx. -E_LUMO) | 1.54 | eV |

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies

Based on analysis of the analogous phenyltrichlorosilane, the most significant interactions in this compound are expected to be the π-π* transitions within the phenyl rings.[6]

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| π (C1-C2) | π* (C3-C4) | 20.5 |

| π (C1-C2) | π* (C5-C6) | 18.9 |

| π (C3-C4) | π* (C1-C2) | 20.1 |

| π (C3-C4) | π* (C5-C6) | 19.8 |

| π (C5-C6) | π* (C1-C2) | 19.2 |

| π (C5-C6) | π* (C3-C4) | 19.5 |

Visualizations: Workflows and Interactions

Diagram 1: Computational Workflow for Molecular Orbital Analysis

References

- 1. Molecular Orbitals | Rowan [rowansci.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organosilicon Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. asianpubs.org [asianpubs.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Chlorotriphenylsilane as a Protecting Group for Hindered Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction